molecular formula C17H27NO4S B14178221 2-[(4-Methylbenzene-1-sulfonyl)amino]octyl acetate CAS No. 911835-66-0

2-[(4-Methylbenzene-1-sulfonyl)amino]octyl acetate

Cat. No.: B14178221
CAS No.: 911835-66-0
M. Wt: 341.5 g/mol
InChI Key: WGKIMSOVRNEDPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Methylbenzene-1-sulfonyl)amino]octyl acetate is an organic compound that features a sulfonamide group attached to an octyl chain, which is further esterified with acetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylbenzene-1-sulfonyl)amino]octyl acetate typically involves a multi-step process. One common method starts with the sulfonation of 4-methylbenzene (toluene) to produce 4-methylbenzenesulfonyl chloride. This intermediate is then reacted with octylamine to form 2-[(4-Methylbenzene-1-sulfonyl)amino]octane. Finally, the amine is esterified with acetic anhydride to yield this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylbenzene-1-sulfonyl)amino]octyl acetate can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Oxidized sulfonamide derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Methylbenzene-1-sulfonyl)amino]octyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Methylbenzene-1-sulfonyl)amino]octyl acetate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The octyl chain and acetate group may influence the compound’s solubility and membrane permeability, affecting its overall bioavailability and efficacy .

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzenesulfonamide: Lacks the octyl chain and acetate group.

    Octyl acetate: Lacks the sulfonamide group.

    N-Octylsulfonamide: Similar structure but without the acetate ester.

Uniqueness

2-[(4-Methylbenzene-1-sulfonyl)amino]octyl acetate is unique due to the combination of the sulfonamide group, octyl chain, and acetate ester.

Properties

CAS No.

911835-66-0

Molecular Formula

C17H27NO4S

Molecular Weight

341.5 g/mol

IUPAC Name

2-[(4-methylphenyl)sulfonylamino]octyl acetate

InChI

InChI=1S/C17H27NO4S/c1-4-5-6-7-8-16(13-22-15(3)19)18-23(20,21)17-11-9-14(2)10-12-17/h9-12,16,18H,4-8,13H2,1-3H3

InChI Key

WGKIMSOVRNEDPC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(COC(=O)C)NS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.